
KME-4
Descripción general
Descripción
Aplicaciones Científicas De Investigación
KME 4 tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Química: Se utiliza como reactivo en síntesis orgánica y como catalizador en varias reacciones químicas.
Industria: Se utiliza en el desarrollo de nuevos materiales y como aditivo en varios procesos industriales.
Mecanismo De Acción
KME 4 ejerce sus efectos inhibiendo la sintetasa de prostaglandinas y la 5-lipoxigenasa . Estas enzimas están involucradas en la producción de mediadores inflamatorios como las prostaglandinas y los leucotrienos. Al inhibir estas enzimas, KME 4 reduce la producción de estos mediadores, lo que reduce la inflamación. Los objetivos moleculares de KME 4 incluyen los sitios activos de la sintetasa de prostaglandinas y la 5-lipoxigenasa, donde se une e inhibe su actividad .
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
KME-4 plays a crucial role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. One of the primary interactions of this compound is with the interleukin-1 receptor-associated kinase (IRAK) family, particularly IRAK1 and IRAK4. These kinases are essential components of the innate immune response and are involved in the signaling pathways that lead to the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB). This compound inhibits the activity of both IRAK1 and IRAK4, thereby suppressing the NF-κB signaling pathway . This inhibition is significant because overactivity of NF-κB is implicated in various inflammatory and autoimmune diseases.
Cellular Effects
This compound exerts several effects on different types of cells and cellular processes. In immune cells, such as macrophages and dendritic cells, this compound inhibits the activation of NF-κB, leading to a reduction in the production of pro-inflammatory cytokines . This effect is crucial in controlling excessive inflammatory responses. Additionally, this compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, in leukemic cells, this compound inhibits the function of leukemic stem/progenitor cells, thereby reducing their proliferation and promoting differentiation . This effect is particularly relevant in the context of hematologic malignancies such as acute myeloid leukemia (AML) and myelodysplastic syndrome (MDS).
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with IRAK1 and IRAK4. By inhibiting these kinases, this compound disrupts the signaling cascade that leads to the activation of NF-κB . This inhibition prevents the transcription of genes involved in inflammatory responses. Additionally, this compound has been shown to affect other signaling pathways, such as the Toll-like receptor (TLR) and interleukin-1 receptor (IL-1R) pathways, which converge on NF-κB . The dual inhibition of IRAK1 and IRAK4 by this compound provides a more comprehensive suppression of these pathways, making it a potent anti-inflammatory agent.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound is stable under various conditions and maintains its inhibitory activity over extended periods . The long-term effects of this compound on cellular function have also been studied. In vitro and in vivo studies have demonstrated that prolonged exposure to this compound can lead to sustained suppression of inflammatory responses and a reduction in leukemic cell proliferation . These findings suggest that this compound has the potential for long-term therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that low to moderate doses of this compound effectively inhibit the activity of IRAK1 and IRAK4, leading to a reduction in inflammatory responses and leukemic cell proliferation . At higher doses, this compound may exhibit toxic or adverse effects. For instance, high doses of this compound have been associated with hepatotoxicity and other adverse effects in animal models . Therefore, careful dosage optimization is essential for the therapeutic use of this compound.
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to inflammation and immune responses. The compound interacts with enzymes and cofactors involved in the NF-κB signaling pathway, such as IRAK1 and IRAK4 . Additionally, this compound affects metabolic flux and metabolite levels by modulating the activity of these enzymes. The inhibition of IRAK1 and IRAK4 by this compound leads to a decrease in the production of pro-inflammatory cytokines and other metabolites associated with inflammation .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. Studies have shown that this compound is efficiently transported into cells, where it accumulates in the cytoplasm and interacts with its target enzymes . The distribution of this compound within tissues is influenced by its binding to plasma proteins and other cellular components. This binding affects the localization and accumulation of this compound, thereby modulating its activity and function .
Subcellular Localization
This compound exhibits specific subcellular localization, which is crucial for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with IRAK1 and IRAK4 . Additionally, this compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. These localization mechanisms ensure that this compound exerts its effects at the appropriate sites within the cell, thereby enhancing its therapeutic potential .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
KME 4 se puede sintetizar a través de una reacción de condensación de Wittig entre 3,5-di-terc-butil-4-hidroxibenzaldehído y trifenilfosforenylidenobutanolactona en dimetilsulfóxido (DMSO) caliente . La reacción implica la formación de un intermedio iluro, que luego reacciona con el aldehído para formar el producto deseado.
Métodos de producción industrial
La producción industrial de KME 4 implica rutas sintéticas similares, pero a mayor escala. Las condiciones de reacción se optimizan para garantizar un alto rendimiento y pureza. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia y escalabilidad del proceso de producción.
Análisis De Reacciones Químicas
Tipos de reacciones
KME 4 experimenta varias reacciones químicas, que incluyen:
Oxidación: KME 4 se puede oxidar para formar aldehídos y ácidos carboxílicos.
Reducción: Se puede reducir para formar alcoholes.
Sustitución: KME 4 puede sufrir reacciones de sustitución nucleófila para formar varios derivados.
Reactivos y condiciones comunes
Oxidación: El permanganato de potasio (KMnO4) se utiliza comúnmente como agente oxidante.
Reducción: El borohidruro de sodio (NaBH4) se utiliza a menudo como agente reductor.
Sustitución: Se pueden utilizar varios nucleófilos como aminas y tioles en condiciones básicas.
Principales productos formados
Oxidación: Aldehídos y ácidos carboxílicos.
Reducción: Alcoholes.
Sustitución: Varios derivados sustituidos dependiendo del nucleófilo utilizado.
Comparación Con Compuestos Similares
Compuestos similares
Inhibidores de IRAK1/4: Compuestos que inhiben la quinasa 1 y 4 asociada al receptor de interleucina-1, que están involucradas en las vías de señalización inflamatoria.
Singularidad de KME 4
KME 4 es único en su doble inhibición de la sintetasa de prostaglandinas y la 5-lipoxigenasa, lo que lo hace altamente eficaz para reducir la inflamación . Su estructura específica permite una potente inhibición de estas enzimas, lo que lo distingue de otros compuestos antiinflamatorios.
Propiedades
IUPAC Name |
(3E)-3-[(3,5-ditert-butyl-4-hydroxyphenyl)methylidene]oxolan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26O3/c1-18(2,3)14-10-12(9-13-7-8-22-17(13)21)11-15(16(14)20)19(4,5)6/h9-11,20H,7-8H2,1-6H3/b13-9+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFPYHQJPGCODSB-UKTHLTGXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C=C2CCOC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)/C=C/2\CCOC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83677-24-1 | |
| Record name | KME 4 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083677241 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
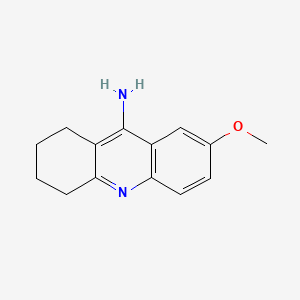

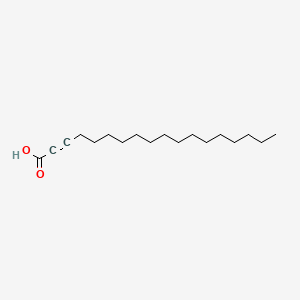
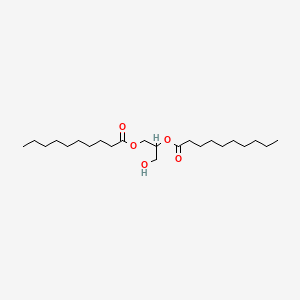
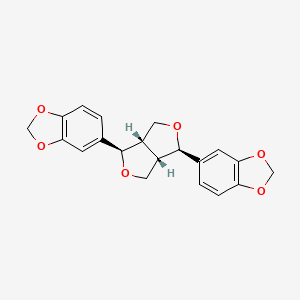
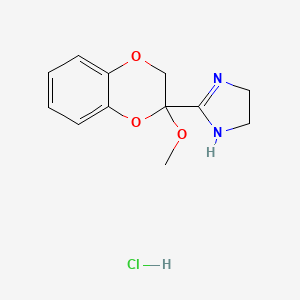







![5-Cyano-Furan-2-Carboxylic Acid [5-Hydroxymethyl-2-(4-Methyl-Piperidin-1-Yl)-Phenyl]-Amide](/img/structure/B1663426.png)
